molecular formula C5H3Br2ClS B1366890 2-Chloro-3-(dibromomethyl)thiophene CAS No. 57846-02-3

2-Chloro-3-(dibromomethyl)thiophene

Cat. No. B1366890
CAS RN: 57846-02-3
M. Wt: 290.4 g/mol
InChI Key: KPEFSFALBLCATO-UHFFFAOYSA-N
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Description

2-Chloro-3-(dibromomethyl)thiophene (2C3DMT) is a synthetic organic compound that has a wide range of uses in scientific research. It is used in a variety of applications, including in vivo and in vitro studies, as well as in biochemical and physiological studies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 2C3DMT has been used in pharmacodynamic studies to assess the effects of drugs on the body.

Scientific Research Applications

Organic Semiconductors

2-Chloro-3-(dibromomethyl)thiophene: is a valuable precursor in the synthesis of organic semiconductors . These materials are crucial for developing organic field-effect transistors (OFETs), which are the building blocks of flexible electronic devices. The thiophene derivatives can be polymerized or copolymerized to create semiconducting films with high charge-carrier mobility.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The incorporation of “2-Chloro-3-(dibromomethyl)thiophene” into polymers can enhance their ability to prevent metal corrosion, which is essential for extending the lifespan of metal structures and components in harsh environments.

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the fabrication of OLEDs . OLED technology is widely used in display and lighting applications due to its advantages over traditional LEDs, such as higher brightness, lower energy consumption, and the ability to create flexible displays.

Pharmacological Properties

Thiophene derivatives, including “2-Chloro-3-(dibromomethyl)thiophene”, exhibit a range of pharmacological properties . They have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. This makes them valuable in the development of new medications.

Synthesis of Biologically Active Compounds

The versatility of “2-Chloro-3-(dibromomethyl)thiophene” allows it to be used in the synthesis of a wide variety of biologically active compounds . It acts as a building block for creating molecules that can interact with biological systems, leading to potential therapeutic applications.

Material Science Applications

In material science, “2-Chloro-3-(dibromomethyl)thiophene” contributes to the development of new materials with unique properties . It can be used to create polymers with specific characteristics, such as increased strength, flexibility, or conductivity, which are essential for various industrial applications.

properties

IUPAC Name

2-chloro-3-(dibromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClS/c6-4(7)3-1-2-9-5(3)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEFSFALBLCATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482182
Record name 2-chloro-3-(dibromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(dibromomethyl)thiophene

CAS RN

57846-02-3
Record name 2-chloro-3-(dibromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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